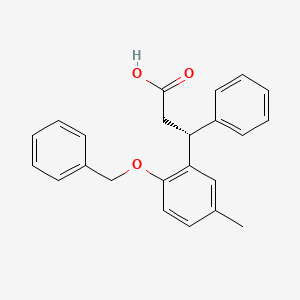
(R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methylphenyl group, and a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methyl group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the phenylpropanoic acid backbone: This step involves the reaction of the intermediate with a suitable phenylpropanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Applications De Recherche Scientifique
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid: Unique due to its specific structural features.
®-3-(2-(benzyloxy)-4-methylphenyl)-3-phenylpropanoic acid: Similar structure but with a different position of the methyl group.
®-3-(2-(benzyloxy)-5-ethylphenyl)-3-phenylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is unique due to the specific positioning of the benzyloxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H22O3 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H22O3/c1-17-12-13-22(26-16-18-8-4-2-5-9-18)21(14-17)20(15-23(24)25)19-10-6-3-7-11-19/h2-14,20H,15-16H2,1H3,(H,24,25)/t20-/m1/s1 |
Clé InChI |
OQXLUJUTHYBTHX-HXUWFJFHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















